N-trans-Feruloyltyramine
Overview
Description
Mechanism of Action
Target of Action
Moupinamide has been shown to interact with several key targets. It has a strong binding affinity with EGFR and MAPK1 , which are crucial proteins involved in cell signaling pathways. Additionally, it has been found to inhibit the cAMP , PI3K-Akt , and HIF-1α pathways . These targets play a significant role in inflammatory responses, making Moupinamide a potential candidate for treating inflammatory diseases.
Mode of Action
Moupinamide interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it suppresses the mRNA expression of inducible nitric oxide synthase and inhibits COX-I and COX-II enzymes . This interaction results in the modulation of the targets’ functions and leads to changes in the cellular processes they regulate.
Biochemical Pathways
Moupinamide affects several biochemical pathways. It has been shown to inhibit the inflammatory response in rheumatoid arthritis by synergistically targeting the cAMP, PI3K-Akt, and HIF-1α pathways . These pathways are involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. By modulating these pathways, Moupinamide can influence the downstream effects associated with these processes.
Result of Action
The molecular and cellular effects of Moupinamide’s action are primarily related to its anti-inflammatory activity. By interacting with its targets and modulating key biochemical pathways, Moupinamide can inhibit the inflammatory response . This can result in reduced inflammation and potentially alleviate symptoms in diseases characterized by inflammation, such as rheumatoid arthritis.
Biochemical Analysis
Biochemical Properties
Moupinamide plays a significant role in biochemical reactions, particularly in the suppression of inflammatory responses. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, specifically COX-I and COX-II . By inhibiting these enzymes, Moupinamide reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Cellular Effects
Moupinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in inflammation and cell proliferation . Additionally, Moupinamide affects cell signaling pathways such as the PI3K-Akt and MAPK pathways, which are crucial for cell survival and proliferation . These interactions highlight the compound’s potential in regulating cellular functions and mitigating pathological conditions.
Molecular Mechanism
At the molecular level, Moupinamide exerts its effects through binding interactions with key biomolecules. It has a strong binding affinity for epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase 1 (MAPK1) . These interactions lead to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and inflammation . Furthermore, Moupinamide’s ability to inhibit iNOS and COX enzymes underscores its role in modulating inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Moupinamide have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity for extended periods . Degradation may occur under certain conditions, affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to Moupinamide can lead to sustained anti-inflammatory and anti-proliferative effects .
Dosage Effects in Animal Models
The effects of Moupinamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-cancer activities without notable adverse effects . At higher doses, Moupinamide may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Moupinamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450 and transferases, which facilitate the conversion of Moupinamide into its active metabolites . The effects of Moupinamide on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, Moupinamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy. Moupinamide’s ability to cross cellular membranes and reach target sites is essential for its biological activity .
Subcellular Localization
Moupinamide’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that Moupinamide exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-trans-Feruloyltyramine can be synthesized through the enzymatic reaction catalyzed by tyramine N-feruloyltransferase. This enzyme facilitates the reaction between feruloyl-CoA and tyramine, resulting in the formation of this compound and CoA . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of this compound involves the extraction from plant sources such as Cannabis sativa. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified using chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-trans-Feruloyltyramine undergoes various chemical reactions, including:
Oxidation: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Substitution: It can inhibit melanogenesis by inducing the downregulation of tyrosinase in a dose-dependent manner.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (for oxidative stress studies) and various solvents like DMSO and methanol for dissolution . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity.
Major Products Formed
The major products formed from these reactions include reduced reactive oxygen species, downregulated tyrosinase, and other metabolites that contribute to its biological activities .
Scientific Research Applications
N-trans-Feruloyltyramine has a wide range of scientific research applications:
Comparison with Similar Compounds
N-trans-Feruloyltyramine is structurally similar to other phenolic compounds such as N-trans-coumaroyltyramine and N-trans-feruloyloctopamine . it is unique in its potent antioxidant and anti-inflammatory properties, as well as its ability to inhibit melanogenesis more effectively than kojic acid .
List of Similar Compounds
- N-trans-Coumaroyltyramine
- N-trans-Feruloyloctopamine
- 5,7-Dihydroxy-8-methoxyflavone
- (3S)-3,5,4′-Trihydroxy-7-methoxy-6-methylhomoisoflavanone
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNKDMSXVRADT-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904143 | |
Record name | Feruloyltyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Moupinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66648-43-9, 65646-26-6 | |
Record name | N-trans-Feruloyltyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66648-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Feruloyltyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-trans-Feruloyltramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066648439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Feruloyltyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-TRANS-FERULOYLTRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC99S6JM5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Moupinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144.5 - 145 °C | |
Record name | Moupinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.